2,4-Dimethoxy-3-methylbenzyl alcohol
Overview
Description
2,4-Dimethoxy-3-methylbenzyl alcohol is an organic compound with the molecular formula C10H14O3. It is characterized by the presence of two methoxy groups and a methyl group attached to a benzyl alcohol structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
This compound is often used as an intermediate in organic synthesis , but its specific biological targets remain unclear.
Mode of Action
It’s known that benzylic alcohols, such as this compound, can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s worth noting that benzylic alcohols can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Result of Action
As an organic synthesis intermediate, its primary role is likely in the synthesis of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-3-methylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethoxy-3-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This method ensures high yield and purity of the final product. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-3-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethoxy-3-methylbenzaldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 2,4-dimethoxy-3-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,4-Dimethoxy-3-methylbenzaldehyde.
Reduction: 2,4-Dimethoxy-3-methylbenzylamine.
Substitution: Depending on the nucleophile used, various substituted benzyl derivatives.
Scientific Research Applications
2,4-Dimethoxy-3-methylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dimethoxy-3-methylbenzyl alcohol can be compared with other similar compounds, such as:
2,4-Dimethoxybenzyl alcohol: Lacks the methyl group at the 3-position.
3,4-Dimethoxybenzyl alcohol: Has methoxy groups at the 3 and 4 positions instead of 2 and 4.
2,4-Dimethoxy-3-methylbenzaldehyde: The aldehyde form of the compound.
Uniqueness: The presence of both methoxy groups and a methyl group in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Properties
IUPAC Name |
(2,4-dimethoxy-3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-5,11H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDNASJHGPHKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400132 | |
Record name | 2,4-Dimethoxy-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78647-61-7 | |
Record name | 2,4-Dimethoxy-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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